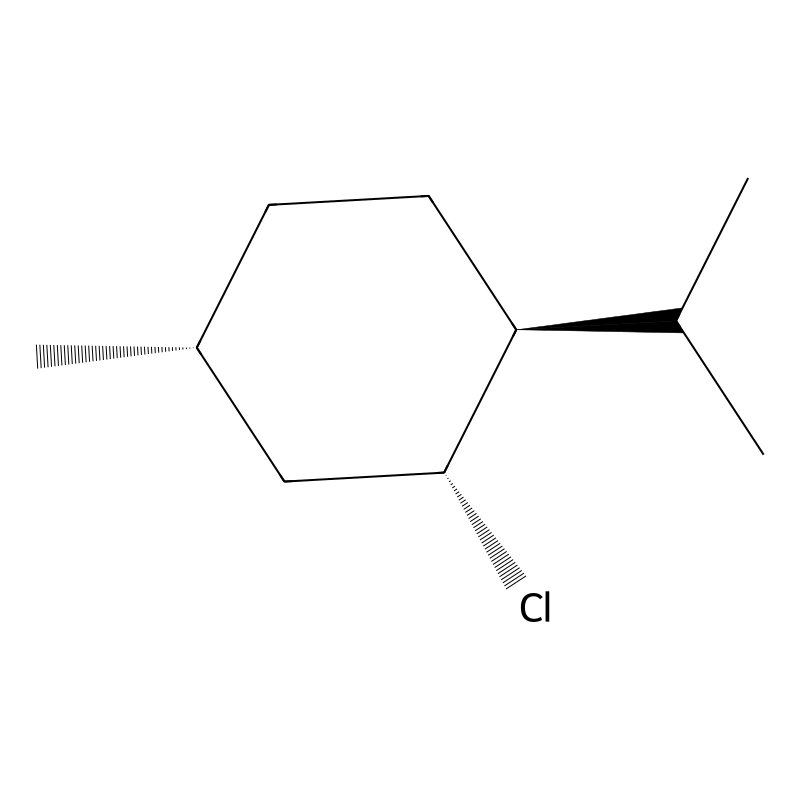

(-)-Menthyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(-)-Menthyl chloride is a highly versatile, enantiopure secondary alkyl halide derived from naturally occurring (-)-menthol. In industrial and advanced laboratory settings, it functions primarily as a chiral building block and resolving agent. Unlike simple aliphatic halides, its rigid cyclohexane framework—featuring strictly defined equatorial and axial substituents—imparts distinct steric and stereoelectronic properties. This compound is heavily procured for the synthesis of chiral Grignard reagents, which are subsequently used to manufacture chiral phosphine ligands and asymmetric transition-metal catalysts. Its value proposition lies in its ability to transfer a bulky, stereochemically pure menthyl group directly onto phosphorus, sulfur, or metal centers, providing a robust chiral environment for downstream asymmetric synthesis [1].

Substituting (-)-menthyl chloride with generic chiral auxiliaries, its diastereomer neomenthyl chloride, or alternative menthol derivatives like (-)-menthyl chloroformate leads to fundamental process failures. Neomenthyl chloride possesses an anti-periplanar arrangement of its chlorine atom and adjacent protons, making it highly susceptible to base-promoted E2 elimination, which destroys the chiral center and generates alkene byproducts. Conversely, (-)-menthyl chloroformate is designed for forming cleavable carbamates or carbonates for analytical resolution, not for the direct C-heteroatom bond formation required in ligand synthesis. Furthermore, attempting to use (-)-menthol directly in nucleophilic substitutions or Grignard formations fails due to the poor leaving-group ability of the hydroxyl moiety. Thus, for the synthesis of stable, menthyl-substituted organometallic catalysts and phosphine ligands, (-)-menthyl chloride is structurally and functionally irreplaceable [1].

Conformational Stability and Resistance to Base-Promoted Elimination

The rigid chair conformation of (-)-menthyl chloride places all three of its substituents (methyl, isopropyl, and chlorine) in equatorial positions. To undergo E2 elimination, it must ring-flip to a highly unfavorable diaxial conformation. In contrast, its diastereomer, neomenthyl chloride, naturally adopts a conformation with an axial chlorine atom that is anti-periplanar to adjacent protons. As a result, when treated with a strong base like sodium ethoxide, neomenthyl chloride undergoes E2 elimination 200 times faster than (-)-menthyl chloride. This extreme kinetic differentiation allows (-)-menthyl chloride to survive strongly basic reaction conditions that would otherwise degrade the precursor into 2-menthene or 3-menthene [1].

| Evidence Dimension | Relative rate of E2 dehydrohalogenation |

| Target Compound Data | 1x (Baseline reference rate) |

| Comparator Or Baseline | Neomenthyl chloride (200x faster elimination rate) |

| Quantified Difference | 200-fold greater stability against base-promoted degradation |

| Conditions | Reaction with sodium ethoxide in ethanol |

Buyers synthesizing complex chiral ligands in basic conditions must procure (-)-menthyl chloride to prevent catastrophic yield loss to alkene byproducts.

Kinetic Resolution and Electrophilic Transfer Efficiency in Grignard Reactions

(-)-Menthyl chloride is the standard precursor for menthyl Grignard reagents. While the reaction with magnesium yields a non-interconverting mixture of menthyl and neomenthyl magnesium chlorides, the menthyl Grignard reagent exhibits significantly higher nucleophilicity. During the synthesis of transition metal complexes or chiral phosphines, the menthyl Grignard reacts rapidly with electrophiles (e.g., PCl3 or Au(PPh3)Cl), while the neomenthyl isomer remains largely unreacted. This kinetic resolution effect enables the selective transfer of the menthyl group, ensuring high diastereomeric purity of the resulting catalysts despite the mixed nature of the Grignard intermediate [1].

| Evidence Dimension | Electrophilic transfer reactivity (Kinetic resolution) |

| Target Compound Data | MenMgCl (Rapid, selective transfer to electrophile) |

| Comparator Or Baseline | NeomMenMgCl (Low reactivity, remains unreacted) |

| Quantified Difference | Preferential menthyl transfer allows isolation of pure menthyl-substituted products from mixed Grignard reagents. |

| Conditions | Reaction of mixed Grignard reagent with metal halides or phosphorus electrophiles. |

This kinetic differentiation guarantees that procuring (-)-menthyl chloride will yield high-purity chiral ligands without requiring impossible separations of the Grignard intermediates.

Direct C-Heteroatom Bond Formation vs. Cleavable Linker Auxiliaries

Procurement decisions often weigh (-)-menthyl chloride against (-)-menthyl chloroformate. While both impart the chiral menthyl group, their bond stabilities dictate their use. (-)-Menthyl chloroformate reacts with amines and alcohols to form carbonates and carbamates, which are readily hydrolyzed post-resolution. In contrast, (-)-menthyl chloride is utilized to form robust, non-cleavable C-P, C-S, or C-Metal bonds via nucleophilic substitution or transmetalation. For example, the synthesis of the widely used chiral ligand neomenthyldiphenylphosphine (NMDPP) requires the direct displacement of the chloride (or its Grignard derivative) to establish a permanent chiral scaffold that withstands harsh catalytic cycles [1].

| Evidence Dimension | Bond stability and downstream application |

| Target Compound Data | Forms permanent C-P / C-Metal bonds (Stable chiral ligands) |

| Comparator Or Baseline | (-)-Menthyl chloroformate (Forms hydrolyzable carbonate/carbamate linkers) |

| Quantified Difference | 100% retention of the chiral auxiliary during catalytic use vs. designed quantitative cleavage for analytical resolution. |

| Conditions | Synthesis of robust asymmetric catalysts vs. temporary chiral derivatization. |

Buyers must select (-)-menthyl chloride when the goal is manufacturing stable, reusable asymmetric catalysts rather than performing temporary chiral resolution.

Synthesis of Chiral Phosphine Ligands

Directly downstream of its Grignard reactivity, (-)-menthyl chloride is the premier precursor for manufacturing bulky, stereochemically rigid phosphine ligands (e.g., MDPP, NMDPP, and dimenthylphosphine oxide) used in asymmetric hydrogenation and cross-coupling catalysis [1].

Asymmetric Organometallic Catalyst Preparation

Due to its conformational stability and selective electrophilic transfer, it is heavily procured for synthesizing menthyl-substituted transition metal complexes (e.g., Gold, Platinum, and Palladium catalysts) where the menthyl group provides a permanent chiral pocket [2].

Stereoselective Nucleophilic Substitutions

Leveraged in advanced organic synthesis where a stable, base-resistant chiral auxiliary is required to direct the stereochemical outcome of adjacent bond-forming events without undergoing premature E2 elimination [3].

References

- [1] Stereochemistry of the Menthyl Grignard Reagent: Generation, Composition, Dynamics, and Reactions with Electrophiles, J. Org. Chem. 2018, 83(23), 14568–14587.

- [2] Synthesis and Structure of Gold and Platinum Menthyl Complexes, Organometallics 2011, 30(8), 2411-2417.

- [3] Applications of Menthol in Synthetic Chemistry, Chemical Reviews, 2007, 107(12), 5471-5569.

XLogP3

Other CAS

29707-60-6

Dates

Explore Compound Types